molecular formula C10H12BrN5O B7531831 4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B7531831
M. Wt: 298.14 g/mol
InChI Key: HPMZDNSZIITREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied in scientific research. It is commonly used in the field of medicinal chemistry for the development of new drugs due to its unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide in lab experiments is its unique pharmacological properties. It has been shown to exhibit various pharmacological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for the study of 4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to explore its potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, it may be useful to develop new synthetic methods for the preparation of this compound that can improve its solubility and other properties.

Synthesis Methods

The synthesis method of 4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 1-methyl-1H-pyrazol-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or acetonitrile and is followed by the purification of the product through column chromatography.

Scientific Research Applications

4-bromo-1,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied in scientific research for its potential use in the development of new drugs. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Properties

IUPAC Name

4-bromo-1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O/c1-6-8(11)9(14-16(6)3)10(17)12-7-4-5-15(2)13-7/h4-5H,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZDNSZIITREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=NN(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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